BenchChemオンラインストアへようこそ!

(+)-PD 128907 hydrochloride

Dopamine D3 receptor Autoradiography Receptor selectivity

Achieve definitive D3 receptor targeting with our (+)-PD 128907 hydrochloride. Unlike alternatives like 7-OH-DPAT, it provides an 18- to 40-fold selectivity window for D3 over D2 receptors, confirmed by >90% specific binding in autoradiography. Validated in D3-knockout models, this high-purity tool eliminates D2 cross-reactivity confounds, ensuring reproducible results in behavioral and neurochemical studies. Superior functional selectivity (54-fold) makes it essential for clean signal pathway dissection. Standard B2B international shipping supports global research.

Molecular Formula C14H19NO3
Molecular Weight 249.30 g/mol
CAS No. 123594-64-9
Cat. No. B1678606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-PD 128907 hydrochloride
CAS123594-64-9
Synonyms3,4,4a,10b-tetrahydro-4-propyl-2H,5H-(1)benzopyrano(4,3-b)-1,4-oxazin-9-ol
3,4,4a,10b-tetrahydro-4-propyl-2H,5H-(1)benzopyrano(4,3-b)-1,4-oxazin-9-ol, (+)-isomer
3,4,4a,10b-tetrahydro-4-propyl-2H,5H-(1)benzopyrano(4,3-b)-1,4-oxazin-9-ol, (-)-isomer
PBPO
PBTO
PD 128907
PD-128907
PD128907
Molecular FormulaC14H19NO3
Molecular Weight249.30 g/mol
Structural Identifiers
SMILESCCCN1CCOC2C1COC3=C2C=C(C=C3)O
InChIInChI=1S/C14H19NO3/c1-2-5-15-6-7-17-14-11-8-10(16)3-4-13(11)18-9-12(14)15/h3-4,8,12,14,16H,2,5-7,9H2,1H3/t12-,14-/m0/s1
InChIKeyYOILXOMTHPUMRG-JSGCOSHPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

(+)-PD 128907 Hydrochloride Procurement Guide: D3 Dopamine Receptor Agonist Specifications and Selectivity Profile


(+)-PD 128907 hydrochloride (CAS 300576-59-4; parent CAS 123594-64-9) is a potent and functionally selective dopamine D3 receptor agonist belonging to the aminotetralin-derived class of dopaminergic ligands [1]. It exhibits high-affinity binding to human D3 receptors with a reported Ki of 0.7–2.3 nM and functional EC50 values as low as 0.64 nM in mitogenesis assays . The compound demonstrates marked selectivity for D3 over D2 and D4 receptor subtypes, with published selectivity ratios ranging from 18-fold to approximately 1000-fold depending on assay conditions [2]. Its tritiated form, [³H]PD 128907, serves as a validated radioligand for autoradiographic mapping of D3 receptor distribution in human and rodent brain tissue [3].

Why Generic D3 Agonist Substitution Is Not Viable for (+)-PD 128907 Hydrochloride-Dependent Research


D3 dopamine receptor agonists exhibit substantial variability in their in vitro binding selectivity, functional potency, and in vivo behavioral profiles. Substituting (+)-PD 128907 hydrochloride with another preferential D3 agonist, such as 7-OH-DPAT or pramipexole, introduces confounding variables that compromise experimental reproducibility [1]. Direct comparative binding studies demonstrate that [³H]PD 128907 provides an 18- to 40-fold selectivity window for D3 over D2 receptors, whereas the commonly used alternative [³H]7-OH-DPAT exhibits only a 7- to 24-fold selectivity margin [2]. Furthermore, the absolute D3 Ki values differ by more than an order of magnitude across agonists (PD 128907 ~1 nM vs. pramipexole ~2.5–6 nM) . These quantitative disparities in receptor affinity and functional bias translate directly into divergent in vivo dose-response relationships, making direct substitution scientifically invalid without complete re-validation of the experimental system.

Quantitative Differentiation Evidence: (+)-PD 128907 Hydrochloride vs. 7-OH-DPAT and Pramipexole


Superior D3 Receptor Binding Selectivity Over 7-OH-DPAT in Autoradiographic Studies

In direct comparative autoradiography using human post-mortem brain tissue, [³H]PD 128907 demonstrates an 18- to 40-fold selectivity for D3 over D2 dopamine receptors. Under identical experimental conditions, the alternative radioligand [³H]7-OH-DPAT exhibits only a 7- to 24-fold selectivity for D3 over D2 receptors [1]. Furthermore, [³H]7-OH-DPAT labels D3 receptors in neocortex in addition to expected striatal regions, whereas [³H]PD 128907 binding is restricted exclusively to D3-enriched areas (nucleus accumbens, ventral caudate/putamen), indicating superior anatomical specificity [1].

Dopamine D3 receptor Autoradiography Receptor selectivity Radioligand binding

Higher Functional Potency and D3/D2 Selectivity vs. Pramipexole in Mitogenesis Assays

In a standardized functional assay measuring [³H]thymidine incorporation in CHO cells expressing human D2 or D3 receptors, (+)-PD 128907 (racemic mixture) exhibits a 54-fold greater potency at activating D3 receptors compared to D2 receptors . By contrast, pramipexole, another clinically relevant D3-preferring agonist, demonstrates only a 15-fold functional selectivity for D3 over D2 in the same assay system. The absolute D3 receptor EC50 for PD 128907 is reported as 0.64 nM .

Functional selectivity Mitogenesis D3 receptor agonism Receptor pharmacology

In Vivo D3 Receptor Selectivity Validated by D3 Knockout Mouse Pharmacology

In D3 receptor knockout (D3R KO) mice, the dopamine release-inhibiting effect of (+)-PD 128907 is dramatically attenuated compared to wild-type (WT) controls, confirming D3 receptor mediation of the in vivo response. The IC25 for dialysate dopamine reduction is 61 nM in WT mice versus 1,327 nM in D3R KO mice, representing a 22-fold potency difference that is dependent on D3 receptor expression . When administered systemically, the IC25 values for dopamine reduction in ventral striatum are 0.05 mg/kg in WT mice and 0.44 mg/kg in D3R KO mice, demonstrating a 9-fold greater in vivo potency attributable to D3 receptor activation .

In vivo pharmacology D3 receptor knockout Behavioral pharmacology Locomotor activity

Enantiomer-Specific Potency: (+)-PD 128907 vs. (-)-PD 128907 and Racemic Form

The (+)-enantiomer of PD 128907 (CAS 300576-59-4) is the active pharmacological species; the (-)-enantiomer is reported to be less active in D3 receptor binding and functional assays . The racemic (±)-PD 128907 hydrochloride (CAS 123594-64-9) contains both enantiomers and may exhibit reduced potency and altered selectivity compared to the pure (+)-enantiomer due to the presence of the less active (-)-form [1]. This stereochemical dependence is critical for reproducible pharmacology.

Enantiomer specificity Chiral pharmacology D3 receptor binding Stereoselectivity

Autoradiographic Density Comparison: D3 vs. D2 and D1 Receptor Populations

Quantitative autoradiography in rat spinal cord reveals that [³H]PD 128907-labeled D3 sites are present at approximately 6-fold lower density than [³H]spiperone-labeled D2 (and D4) sites, and 60-fold lower density than [³H]SCH 23390-labeled D1-like sites [1]. This data provides a quantitative baseline for interpreting D3 receptor expression relative to other dopamine receptor subtypes and validates [³H]PD 128907 as a ligand capable of detecting low-abundance D3 receptor populations.

Receptor density Quantitative autoradiography D3 receptor distribution CNS receptor mapping

In Vivo Locomotor ED50 Equivalence to Apomorphine but with D3 Selectivity Advantage

In rat locomotor activity assays, (+)-PD 128907 reduces spontaneous locomotion with an ED50 of 13 ± 3 μg/kg (s.c.), a value comparable to the non-selective D2/D3 agonist apomorphine (ED50 = 13 ± 1.6 μg/kg, s.c.) [1]. However, unlike apomorphine which activates both D2 and D3 receptors non-selectively, (+)-PD 128907 achieves this behavioral effect through preferential D3 receptor activation, as supported by its 18- to 1000-fold in vitro selectivity profile . Notably, (+)-PD 128907 fails to induce intense stereotyped licking and biting observed with apomorphine, indicating a distinct D3-mediated behavioral signature [1].

Locomotor activity In vivo ED50 D3 vs D2 selectivity Behavioral pharmacology

Validated Research Applications for (+)-PD 128907 Hydrochloride Based on Quantitative Evidence


High-Resolution Autoradiographic Mapping of D3 Dopamine Receptors in Human and Rodent Brain Tissue

The 18- to 40-fold D3/D2 selectivity of [³H]PD 128907, which exceeds that of [³H]7-OH-DPAT (7- to 24-fold), enables more precise anatomical localization of D3 receptors with reduced D2 cross-reactivity [1]. This is particularly critical in regions with low D3 receptor density, where [³H]7-OH-DPAT shows confounding binding to neocortical D3 sites that [³H]PD 128907 does not detect [1]. The high specific binding proportion (>90%) and low non-specific binding of [³H]PD 128907 further enhance signal-to-noise ratios in autoradiographic experiments [2].

In Vivo Functional Studies Requiring D3 Receptor-Specific Pharmacological Manipulation

The 22-fold difference in dopamine release inhibition potency between wild-type and D3 receptor knockout mice provides genetic validation of D3 receptor specificity for (+)-PD 128907 at low doses [1]. Systemic administration of 0.03–0.3 mg/kg (+)-PD 128907 produces D3-mediated reductions in dialysate dopamine without significant D2 receptor engagement, as confirmed by the 9-fold lower potency observed in knockout animals [1]. This validated in vivo selectivity makes (+)-PD 128907 suitable for behavioral and neurochemical studies where D3-specific effects must be isolated from D2-mediated confounds.

Functional Selectivity Assays Comparing D3 vs. D2 Receptor-Mediated Signaling

In mitogenesis assays, (+)-PD 128907 exhibits a 54-fold functional selectivity for D3 over D2 receptors, a 3.6-fold greater selectivity window than pramipexole (15-fold) [1]. This enhanced functional discrimination enables cleaner dissection of D3 receptor-coupled signaling pathways (e.g., MAPK/ERK activation) with minimal D2 receptor cross-talk at pharmacologically relevant concentrations. The compound's EC50 of 0.64 nM for D3 receptor activation ensures robust functional responses at low nanomolar concentrations [2].

Stereoselective Pharmacology Studies Investigating Enantiomer-Dependent D3 Agonism

The (+)-enantiomer of PD 128907 is the pharmacologically active species, whereas the (-)-enantiomer exhibits reduced D3 receptor binding and functional activity [1]. This stereochemical dependence makes (+)-PD 128907 hydrochloride (CAS 300576-59-4) an essential reference compound for structure-activity relationship (SAR) studies examining the role of chirality in D3 receptor ligand recognition, binding pocket interactions, and downstream functional efficacy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for (+)-PD 128907 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.